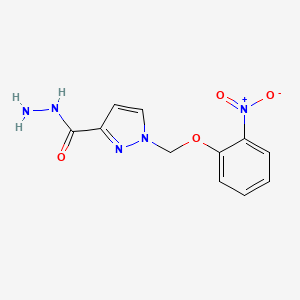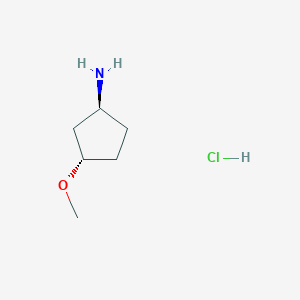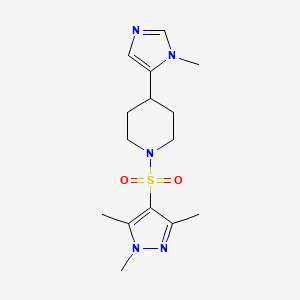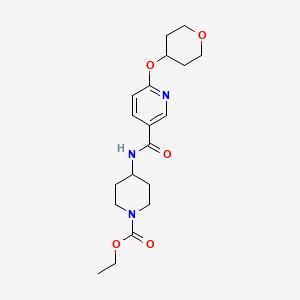
1-((2-Nitrophenoxy)methyl)-1H-pyrazole-3-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((2-Nitrophenoxy)methyl)-1H-pyrazole-3-carbohydrazide, also known as NPMPC, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. NPMPC is a pyrazole-based derivative that has been synthesized through a multistep process and has shown promising results in scientific research.
Wirkmechanismus
The mechanism of action of 1-((2-Nitrophenoxy)methyl)-1H-pyrazole-3-carbohydrazide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins. 1-((2-Nitrophenoxy)methyl)-1H-pyrazole-3-carbohydrazide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in inflammation and pain. 1-((2-Nitrophenoxy)methyl)-1H-pyrazole-3-carbohydrazide has also been shown to inhibit the activity of protein kinase C (PKC), which is a protein involved in cell signaling and regulation.
Biochemical and Physiological Effects:
1-((2-Nitrophenoxy)methyl)-1H-pyrazole-3-carbohydrazide has been shown to exhibit several biochemical and physiological effects. In vitro studies have shown that 1-((2-Nitrophenoxy)methyl)-1H-pyrazole-3-carbohydrazide inhibits the activity of COX-2 and PKC, which are involved in inflammation and cell signaling. 1-((2-Nitrophenoxy)methyl)-1H-pyrazole-3-carbohydrazide has also been shown to exhibit anti-tumor and anti-diabetic properties. In vivo studies have shown that 1-((2-Nitrophenoxy)methyl)-1H-pyrazole-3-carbohydrazide can cross the blood-brain barrier and has potential applications in drug delivery to the central nervous system.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-((2-Nitrophenoxy)methyl)-1H-pyrazole-3-carbohydrazide in lab experiments include its ability to inhibit the activity of certain enzymes and proteins, its potential use as a drug delivery system, and its ability to cross the blood-brain barrier. The limitations of using 1-((2-Nitrophenoxy)methyl)-1H-pyrazole-3-carbohydrazide in lab experiments include its complex synthesis process, its potential toxicity, and the need for expertise in organic chemistry.
Zukünftige Richtungen
There are several future directions for the study of 1-((2-Nitrophenoxy)methyl)-1H-pyrazole-3-carbohydrazide. One potential direction is the development of 1-((2-Nitrophenoxy)methyl)-1H-pyrazole-3-carbohydrazide-based drugs for the treatment of inflammatory diseases, cancer, and diabetes. Another potential direction is the use of 1-((2-Nitrophenoxy)methyl)-1H-pyrazole-3-carbohydrazide as a probe to study protein-protein interactions and enzyme activity. Additionally, future studies could focus on the optimization of the synthesis process for 1-((2-Nitrophenoxy)methyl)-1H-pyrazole-3-carbohydrazide and the development of more efficient and cost-effective methods for its production.
Conclusion:
In conclusion, 1-((2-Nitrophenoxy)methyl)-1H-pyrazole-3-carbohydrazide is a novel compound that has shown promising results in scientific research. Its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology make it a valuable compound for further study. While there are limitations to its use in lab experiments, the future directions for the study of 1-((2-Nitrophenoxy)methyl)-1H-pyrazole-3-carbohydrazide are numerous and exciting.
Synthesemethoden
The synthesis of 1-((2-Nitrophenoxy)methyl)-1H-pyrazole-3-carbohydrazide involves several steps, including the reaction of 2-nitrophenol with formaldehyde to form 2-nitrobenzyl alcohol, which is then reacted with hydrazine hydrate to form 2-nitrobenzyl hydrazine. The resulting compound is then reacted with ethyl acetoacetate to form 2-(2-nitrophenoxy)ethyl acetoacetate, which is then cyclized with hydrazine hydrate to form 1-((2-Nitrophenoxy)methyl)-1H-pyrazole-3-carbohydrazide. The synthesis of 1-((2-Nitrophenoxy)methyl)-1H-pyrazole-3-carbohydrazide is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
1-((2-Nitrophenoxy)methyl)-1H-pyrazole-3-carbohydrazide has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, 1-((2-Nitrophenoxy)methyl)-1H-pyrazole-3-carbohydrazide has been shown to exhibit anti-inflammatory, anti-tumor, and anti-diabetic properties. In biochemistry, 1-((2-Nitrophenoxy)methyl)-1H-pyrazole-3-carbohydrazide has been used as a probe to study protein-protein interactions and has been shown to inhibit the activity of certain enzymes. In pharmacology, 1-((2-Nitrophenoxy)methyl)-1H-pyrazole-3-carbohydrazide has been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.
Eigenschaften
IUPAC Name |
1-[(2-nitrophenoxy)methyl]pyrazole-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O4/c12-13-11(17)8-5-6-15(14-8)7-20-10-4-2-1-3-9(10)16(18)19/h1-6H,7,12H2,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVBKGELWTUGJGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCN2C=CC(=N2)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2-Nitrophenoxy)methyl)-1H-pyrazole-3-carbohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanamine](/img/structure/B2582588.png)
![1-[2-(4-Methoxyphenyl)ethyl]-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea](/img/structure/B2582589.png)

![[(3E)-3-cyano-3-(3-methyl-1,3-benzothiazol-2-ylidene)-2-oxopropyl] 6-chloropyridine-3-carboxylate](/img/structure/B2582593.png)
![Ethyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B2582594.png)
![7-bromo-3-[(hydroxyimino)methyl]-4H-chromen-4-one](/img/structure/B2582595.png)

![3-[(4-methoxybenzoyl)amino]propanoic Acid](/img/structure/B2582600.png)
![2,3-Diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B2582603.png)
![8-chloro-6-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2582606.png)



![4,4,4-Trifluoro-1-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]butan-1-one](/img/structure/B2582611.png)